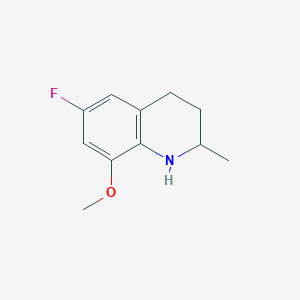
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
概要
説明
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated, methoxylated, and methylated derivative of tetrahydroquinoline. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from simple precursors. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the reaction of o-aminoaryl ketones with carbonyl compounds under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions: 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Reduction of the quinoline ring to produce dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.
Reduction: Dihydroquinoline derivatives, which have potential pharmaceutical applications.
Substitution: Substituted quinolines with various functional groups, useful in medicinal chemistry.
科学的研究の応用
Chemistry: In chemistry, 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its fluorine and methoxy groups make it a versatile intermediate in organic synthesis.
Biology: This compound has shown biological activity in various assays, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the treatment of infections, inflammation, and cancer.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it valuable in various industrial applications.
作用機序
The mechanism by which 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell division or induce apoptosis.
Molecular Targets and Pathways:
Antimicrobial: Inhibition of bacterial enzymes such as DNA gyrase or topoisomerase.
Anticancer: Induction of apoptosis through pathways involving p53 and caspases.
類似化合物との比較
6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methoxy group.
8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the fluorine atom.
2-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks both fluorine and methoxy groups.
Uniqueness: 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both fluorine and methoxy groups, which significantly influence its chemical reactivity and biological activity. These groups enhance its stability and ability to interact with biological targets, making it a valuable compound in research and industry.
特性
IUPAC Name |
6-fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZKJZQSMTPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC(=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)
![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1490409.png)






